Product packaging for Ethyl 4-(2-chlorophenyl)-2-oxobutanoate(Cat. No.:)

Ethyl 4-(2-chlorophenyl)-2-oxobutanoate

Cat. No.: B8680813
M. Wt: 240.68 g/mol
InChI Key: MWZPQRRAEUQLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-chlorophenyl)-2-oxobutanoate is a high-value alpha-keto ester that serves as a versatile building block in organic synthesis and pharmaceutical research. With the molecular formula C12H13ClO3 and a molecular weight of 240.68 g/mol, this compound is characterized by the presence of two carbonyl groups, which makes it a key intermediate for constructing complex molecular architectures . Alpha-keto esters are recognized for their unique reactivity, particularly in the synthesis of heterocyclic compounds, which are a cornerstone of many pharmaceutical products . The specific structure of this compound, featuring a 2-chlorophenyl substituent, provides a tailored starting point for creating targeted molecules. Related 4-aryl-2-oxobutanoate scaffolds are documented as crucial intermediates in the synthesis of important active pharmaceutical ingredients. For instance, similar compounds are vital in the production of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs used to treat hypertension . The chlorine atom on the aromatic ring can enhance metabolic stability and influence the compound's binding properties, which is a common strategy in medicinal chemistry to optimize drug candidates . In research settings, this compound can be utilized in multi-component reactions, such as Biginelli-type reactions, and can undergo various functional group transformations, including nucleophilic additions and intramolecular cyclizations, to access diverse ring systems . Its role as a prochiral substrate also makes it of interest for developing asymmetric synthesis routes, similar to the biocatalytic reduction of the closely related ethyl-4-chloro-3-oxobutanoate to produce chiral synthons for drugs like l-carnitine and HMG-CoA reductase inhibitors . This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13ClO3 B8680813 Ethyl 4-(2-chlorophenyl)-2-oxobutanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

ethyl 4-(2-chlorophenyl)-2-oxobutanoate

InChI

InChI=1S/C12H13ClO3/c1-2-16-12(15)11(14)8-7-9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3

InChI Key

MWZPQRRAEUQLMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CCC1=CC=CC=C1Cl

Origin of Product

United States

Synthetic Methodologies and Strategies for Ethyl 4 2 Chlorophenyl 2 Oxobutanoate and Its Derivatives

Direct Synthesis Approaches

Direct synthetic routes to α-keto esters like ethyl 4-(2-chlorophenyl)-2-oxobutanoate often involve the strategic formation of carbon-carbon bonds and manipulation of carbonyl functionalities.

Synthesis via Deoxygenative α-Alkylation/Arylation of 1,2-Dicarbonyls utilizing this compound as Substrate

A modern approach for the synthesis of α-branched carboxylates and ketones involves the deoxygenative α-alkylation and α-arylation of 1,2-dicarbonyls. nih.gov This methodology allows for the modular generation of boron enolates under neutral conditions, avoiding the use of strong bases that can be incompatible with sensitive functional groups. nih.gov In the context of this compound, a related 1,2-dicarbonyl precursor could be reacted with an organoborane to install a desired alkyl or aryl group at the α-position. This reaction proceeds through the formation of an intermediate boron enolate, which can then be intercepted by an electrophile, resulting in the formation of two new α-C-C bonds in a tricomponent process. nih.gov This method is advantageous as it allows for the construction of sterically hindered all-carbon quaternary centers. nih.gov

Reaction Type Key Intermediates Advantages Potential Application
Deoxygenative α-Alkylation/ArylationBoron enolatesBase-free conditions, modular, allows for tricomponent couplingSynthesis of α-branched derivatives of this compound

Multi-Component Reactions for Structural Analogues

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. These reactions are particularly useful for generating libraries of structurally diverse compounds.

The Biginelli reaction is a classic MCR that involves the acid-catalyzed cyclocondensation of an aldehyde, a β-keto ester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). mdpi.comeurekaselect.comresearchgate.net While this compound is an α-keto ester, related β-keto esters can be utilized in Biginelli-type reactions to synthesize a wide array of tetrahydropyrimidine scaffolds. mdpi.comeurekaselect.com For instance, a β-keto ester analogue of the title compound could be reacted with an appropriate aldehyde and urea to construct a tetrahydropyrimidine ring system, a privileged scaffold in medicinal chemistry. nih.govnih.gov The reaction mechanism is believed to proceed through an iminium intermediate. researchgate.net

Reactants Catalyst Product Scaffold
Aldehyde, β-Keto Ester, Urea/ThioureaAcid (e.g., HCl, Lewis acids)3,4-Dihydropyrimidin-2(1H)-one/thione

One-pot condensation reactions involving β-keto esters are versatile methods for the synthesis of various heterocyclic and carbocyclic systems. These reactions often proceed with high atom economy and can be used to generate complex molecular architectures from simple starting materials. For example, β-keto esters can be used in condensation reactions with other bifunctional reagents to construct diverse ring systems. The reactivity of the dicarbonyl moiety in β-keto esters allows for sequential reactions in a single pot, avoiding the need for isolation of intermediates.

Functional Group Transformations and Derivatizations

The carbonyl groups in this compound are key sites for functional group transformations, enabling the synthesis of a wide range of derivatives.

Nucleophilic Addition Reactions of the Carbonyl Group

Nucleophilic addition to carbonyl groups is a fundamental reaction in organic chemistry. academie-sciences.fracademie-sciences.fr The electrophilic carbon atom of the carbonyl group is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate. youtube.com In the case of this compound, both the ketone and the ester carbonyl groups can potentially undergo nucleophilic addition. However, the ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl.

The stereochemical outcome of nucleophilic addition to a prochiral carbonyl group is a critical aspect. academie-sciences.fr The trajectory of the incoming nucleophile is not perpendicular to the plane of the carbonyl group but rather approaches at an angle of approximately 107 degrees, known as the Bürgi-Dunitz angle. youtube.com

Common nucleophiles used in these reactions include Grignard reagents, organolithium compounds, and hydrides. stackexchange.com The addition of a Grignard reagent to the ketone carbonyl of this compound would result in the formation of a tertiary alcohol after acidic workup.

Carbonyl Type Relative Reactivity to Nucleophiles Product of Grignard Addition
KetoneMore reactiveTertiary alcohol
EsterLess reactiveTertiary alcohol (with excess Grignard)

Intramolecular Cyclization Pathways leading to Complex Ring Systems

Intramolecular cyclization represents a powerful strategy for constructing complex ring systems from linear precursors. In the context of derivatives related to this compound, these pathways are crucial for accessing diverse molecular architectures. For instance, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, which share the 4-aryl-2,4-dioxobutanoic acid core, undergo intramolecular cyclization in the presence of propionic anhydride to yield N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides researchgate.netresearchgate.netdoaj.org. This transformation highlights how the inherent reactivity of the butanoate chain can be harnessed to form new heterocyclic structures. A key precursor, ethyl 4-chloro-3-oxobutanoate, serves as a versatile building block for these types of reactions, particularly in organocatalytic conjugate additions to nitroalkenes, which lead to chiral tetronic acid derivatives buchler-gmbh.com. These reactions proceed through a Michael addition followed by an intramolecular cyclization, demonstrating a common and efficient cascade approach to ring formation buchler-gmbh.com.

A significant advancement in the synthesis of complex cyclic systems is the use of cascade reactions that form multiple bonds in a single operation. One such strategy involves the cascade Michael/alkylation reaction of α-chloro-β-keto esters, such as ethyl 4-chloro-3-oxobutanoate, with Michael acceptors like 2-arylidene-1,3-indandiones researchgate.net. This reaction provides an efficient route to highly functionalized spirocyclopentanes.

The proposed mechanism for this transformation involves three key steps researchgate.net:

Deprotonation: A base, such as triethylamine, deprotonates the α-carbon of ethyl 4-chloro-3-oxobutanoate to generate a carbon anion.

Michael Addition: The resulting anion acts as a nucleophile, attacking the β-position of the 2-arylidene-1,3-indandione in a Michael addition.

Intramolecular Alkylation: The intermediate formed then undergoes an intramolecular SN2 reaction, where the enolate attacks the carbon bearing the chlorine atom, leading to the formation of the spirocyclopentane ring system researchgate.net.

This methodology has proven effective for a variety of substituted 2-arylidene-1,3-indandiones, affording the desired spiro compounds in excellent yields and with high diastereoselectivity researchgate.net. The choice of base and solvent is critical, with triethylamine in chloroform being identified as highly efficient for this transformation under mild conditions researchgate.net.

The synthesis of spirocyclopentanes, which feature a central spiro-carbon atom connecting two rings, is of significant interest due to their prevalence in natural products and pharmacologically active compounds. The cascade Michael/alkylation reaction described above is a prime example of a strategy to construct the spirocyclopentane core fused to an indandione moiety researchgate.net.

The reaction between ethyl 4-chloro-3-oxobutanoate and various 2-arylidene-1,3-indandiones has been shown to produce a range of spirocyclopentane derivatives. The reaction is generally high-yielding and diastereoselective, with triethylamine proving to be the most effective base researchgate.net. The structure of the resulting products, such as Ethyl 1',3',4-trioxo-2-phenyl-1',3'-dihydrospiro[cyclopentane-1,2'-indene]-3-carboxylate, has been confirmed through spectroscopic methods researchgate.net. The versatility of this method is demonstrated by its tolerance for various substituents on the aryl ring of the arylidene group, including electron-donating and electron-withdrawing groups researchgate.net.

Synthesis of Spirocyclopentanes via Cascade Michael/Alkylation researchgate.net
EntryAryl Group (Ar) in 2-Arylidene-1,3-indandioneYield (%)Diastereomeric Ratio (dr)
1Ph9898:2
24-Me-C₆H₄9597:3
33-Cl-C₆H₄9095:5
44-Cl-C₆H₄96>20:1
52-MeO-C₆H₄9396:4
64-MeO-C₆H₄9498:2
74-F-C₆H₄9898:2
82-Naphthyl9295:5
92-Thionyl9196:4

The development of asymmetric variants of cascade reactions is crucial for producing enantiomerically pure compounds, which is often a requirement for therapeutic applications. Organocatalysis has emerged as a powerful tool for achieving high stereoselectivity in the synthesis of complex molecules, including spiro compounds nih.govacs.orgnih.govucdavis.edu.

While the direct asymmetric synthesis of this compound derivatives via these specific cascade reactions is an area of ongoing development, related systems provide significant insights. For example, the synthesis of chiral tetronic acid derivatives from ethyl 4-chloro-3-oxobutanoate and nitroalkenes has been achieved using a cupreine base as an organocatalyst buchler-gmbh.com. Similarly, highly enantioselective methodologies have been developed for the synthesis of spiro-cyclopentaneoxindoles using chiral thiourea or squaramide-amine catalysts in cascade Michael-aldol or Michael-Michael reactions nih.govacs.org. These catalysts effectively control the stereochemical outcome by forming multiple hydrogen bonds and other noncovalent interactions with the substrates in the transition state nih.gov. The development of axially chiral styrene-based organocatalysts has also enabled the synthesis of spirooxindoles with high conversion and excellent enantioselectivity through cascade Michael/cyclization pathways nih.gov. These examples demonstrate the potential for developing asymmetric versions of the cascade reactions involving butanoate derivatives to access chiral spirocyclopentanes.

Dialkylation Strategies

Dialkylation strategies offer a route to introduce two alkyl groups onto a single carbon center, often creating quaternary stereocenters which are valuable motifs in complex molecules. In the context of related ketoesters, photoredox catalysis has been employed for the dialkylation of alkenes nih.gov. This method involves the oxidation of anions to generate radicals that can then add to alkene acceptors. For instance, a ketoester was used in a photoredox-catalyzed reaction to achieve the synthesis of Ethyl 2-(4-(2-chlorophenyl)-2-methylbutan-2-yl)-1-methyl-5-oxocyclopentane-1-carboxylate nih.gov. This transformation proceeds under mild conditions using an iridium-based photocatalyst and blue LED light. The reaction demonstrates a method for constructing complex cyclic systems bearing quaternary centers through a sequential alkylation process nih.gov. Another relevant approach is the α,α-dialkylation of polymer-bound sulfones with reagents like cis-1,4-dichloro-2-butene, which is a key step in the solid-phase synthesis of functionalized cyclopent-2-enones acs.org.

Oxidative Coupling Reactions

Oxidative coupling reactions provide a powerful method for the formation of carbon-carbon bonds, particularly in the construction of biaryl linkages and cyclic systems. These reactions are a key topic in organic chemistry for coupling aromatic substrates uni-mainz.de. Molybdenum pentachloride (MoCl₅) has been identified as an inexpensive and effective one-electron oxidant for both inter- and intramolecular oxidative coupling of electron-rich aryl moieties uni-mainz.de. This reagent has been successfully used to create a variety of cyclic structures, including five- to eight-membered rings and spiro-cyclic derivatives. The mechanism is believed to involve a single electron transfer (SET) from the activated aromatic ring to the molybdenum center uni-mainz.de. This methodology is applicable to the synthesis of complex molecules where the formation of a new ring through the coupling of two aromatic positions is desired.

Catalytic Approaches in Synthesis

Catalysis is fundamental to the efficient and selective synthesis of this compound and its derivatives. A variety of catalytic systems are employed to control reactivity and stereochemistry.

Base Catalysis: Simple base catalysis is often used in condensation reactions. For example, the synthesis of various ethyl 2,4-dioxo-4-arylbutanoate derivatives is achieved through the reaction of substituted acetophenones with diethyl oxalate in the presence of a base like sodium ethoxide ut.ac.ir.

Organocatalysis: Asymmetric organocatalysis has become a cornerstone for the enantioselective synthesis of complex molecules from simple precursors. Chiral amines, thioureas, squaramides, and phosphoric acids are frequently used to catalyze cascade reactions ucdavis.edu. For instance, bifunctional squaramide organocatalysts have proven effective in promoting asymmetric Michael additions nih.gov. In the synthesis of bicyclic hemiacetals from cyclopentane-1,2-dione and substituted (E)-2-oxobut-3-enoates, a multifunctional squaramide catalyst afforded products with excellent yield and enantioselectivity researchgate.net. These catalysts typically activate both the nucleophile and the electrophile simultaneously through non-covalent interactions, guiding the stereochemical outcome of the reaction nih.gov.

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and sustainable approach to generate reactive radical intermediates. This strategy has been applied to the hydro-, amido-, and dialkylation of alkenes using catalysts such as Ir(ppy)₂(dtbbpy)PF₆ nih.gov. This method allows for the formation of carbon-carbon bonds under conditions that are often more tolerant of functional groups than traditional methods.

Transition Metal Catalysis: While not extensively detailed in the provided context for this specific molecule, transition metals are widely used in coupling reactions. Reagents like molybdenum pentachloride (MoCl₅) are used stoichiometrically for oxidative couplings, proving to be a powerful alternative to more traditional transition metal salts uni-mainz.de.

Acid-Catalyzed Transformations

Acid catalysis provides a potent method for various organic transformations, including cycloadditions and esterifications, which are relevant to the synthesis of complex molecules like this compound. Lewis acids, in particular, are effective in activating reactants and controlling reaction pathways.

For instance, a novel Lewis acid-catalyzed method has been developed for the synthesis of cyclobutenes and functionalized decalin derivatives through a selective [2+2]-cycloaddition of aryl alkynes with acrylates. organic-chemistry.org A combined system of In(tfacac)3-TMSBr demonstrated high chemo- and stereoselectivity. organic-chemistry.org Similarly, formal [3+2] cycloaddition reactions between electron-rich aryl epoxides and alkenes can be catalyzed by a Lewis acid to produce tetrasubstituted tetrahydrofurans with high regio- and stereoselectivity. mdpi.com

In the context of forming ester functionalities, acid-catalyzed transesterification is a key reaction. While many conditions exist, current trends focus on developing methodologies that minimize environmental impact. nih.gov For example, a simple and efficient one-step synthesis of E-γ-aryl-α-oxobutenoic esters from alkyl pyruvates and aromatic aldehydes has been achieved using catalytic amounts of Cu(OTf)2. researchgate.net This method represents an improvement over traditional multi-step procedures. researchgate.net These examples of acid-catalyzed reactions highlight the versatile strategies available for constructing the core structures and functional groups found in complex esters.

Base-Catalyzed Condensations and Cyclizations

Base-catalyzed reactions, such as aldol and Claisen condensations, are fundamental tools for carbon-carbon bond formation in organic synthesis. These reactions involve the generation of an enolate from a carbonyl compound, which then acts as a nucleophile. vanderbilt.edu

The Claisen condensation, specifically, involves the reaction of two ester molecules to form a β-keto ester, a structure analogous to the target molecule. vanderbilt.edu The mechanism features aspects of both aldol and nucleophilic acyl substitution. vanderbilt.edu For the reaction to proceed to completion, a full equivalent of base is typically required to deprotonate the resulting β-keto ester, which is more acidic than the starting materials, thereby driving the equilibrium forward. vanderbilt.edu Mixed Claisen condensations, where two different esters are reacted, can also be employed using strategies similar to mixed aldol reactions. vanderbilt.edu

A related and widely used transformation is the Dimroth reaction, a base-catalyzed cyclocondensation of organic azides with β-ketoesters to yield 1,2,3-triazoles. researchgate.net The choice of the base-solvent system can significantly influence the reaction's outcome. researchgate.net For example, the reaction of aryl azides with ethyl 3-oxo-3-pyridinylpropanoate in a K2CO3/DMSO system produces the corresponding triazole derivatives in good yields. researchgate.net These base-catalyzed methodologies are crucial for constructing the carbon skeletons of various functionalized esters.

Palladium-Catalyzed Reactions and Optimization

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, making them highly relevant for the synthesis of aryl-substituted compounds like this compound. These reactions offer high functional group tolerance and are widely used in the pharmaceutical and fine chemical industries.

A key challenge in synthesizing the target molecule is the formation of the bond between the butanoate chain and the 2-chlorophenyl ring. Palladium-catalyzed reactions provide an effective solution. For example, a method for the β-arylation of α-keto esters has been developed using a catalyst system derived from Pd2(dba)3 and PtBu3. nih.govnih.govorganic-chemistry.org This reaction couples α-keto ester enolates with aryl bromides, providing access to a wide array of β-stereogenic α-keto esters with yields up to 95%. nih.govorganic-chemistry.org Optimization of this reaction identified tri-tert-butylphosphine as an effective ligand and potassium carbonate as the base. organic-chemistry.org Significantly, the reaction can be performed without a glovebox by using the air-stable ligand precursor PtBu3·HBF4. nih.govorganic-chemistry.org

Another approach involves the cross-coupling of arylboronic acids with carboxylic acids that have been activated in situ with pivalic anhydride. organic-chemistry.org This one-pot synthesis of aryl ketones is advantageous over traditional Friedel-Crafts acylations due to its higher regioselectivity and compatibility with a wide range of functional groups. organic-chemistry.org The reaction proceeds in wet THF and produces minimal waste. organic-chemistry.org These palladium-catalyzed methods offer efficient and highly adaptable routes to aryl ketoesters and related ketones.

Table 1: Overview of Selected Palladium-Catalyzed Reactions

Reaction Type Key Reactants Catalyst System Typical Conditions Advantages
β-Arylation of α-Keto Esters α-Keto Ester Enolate, Aryl Bromide Pd2(dba)3 / PtBu3 K2CO3 base High yield, access to β-heteroaryl derivatives, can be run without a glovebox. nih.govorganic-chemistry.org
Ketone Synthesis Arylboronic Acid, Carboxylic Acid Palladium complexes Pivalic anhydride activation, wet THF, 60°C High regioselectivity, broad functional group tolerance, minimal waste. organic-chemistry.org

| Alkyl-Aryl Ketone Synthesis | Aryl Halide, Aldehyde | Palladium nanoparticles | Acylation | Synthesis from readily available starting materials. researchgate.net |

Lanthanum Nitrate Catalysis in Glycopyranoside Synthesis (for related compounds)

Lanthanum (III) nitrate is an effective and environmentally friendly catalyst for a variety of organic syntheses. acgpubs.org Its utility stems from its low toxicity, high selectivity, and ability to function under mild reaction conditions, which aligns with the principles of green chemistry. Lanthanum nitrate has demonstrated efficacy in promoting condensation reactions, making it a valuable tool for synthesizing complex molecules. researchgate.net

One notable application is the one-pot synthesis of 2-arylbenzothiazole derivatives from the condensation of aldehydes and 2-aminothiophenol. acgpubs.orgresearchgate.net This protocol, catalyzed by La(NO3)3·6H2O, offers several advantages, including short reaction times, high to excellent yields, and simple work-up procedures. acgpubs.orgresearchgate.net The catalyst's effectiveness was optimized, with studies showing how different concentrations impact reaction outcomes. researchgate.net

Beyond this specific synthesis, lanthanum nitrate is used as a precursor for various catalysts in applications like petroleum refining and as a source of lanthanum ions in chemical synthesis. samaterials.comsigmaaldrich.com It is effective in promoting the synthesis of α-amino nitriles and in acylation reactions. The versatility and green credentials of lanthanum nitrate make it an attractive catalyst for constructing the complex architectures found in various organic compounds.

Table 2: Effect of Lanthanum (III) Nitrate Hexahydrate Concentration on 2-Arylbenzothiazole Synthesis

Entry Catalyst (mol%) Time (min) Yield (%)
1 0 180 No Reaction
2 2.5 60 45
3 5 45 70
4 10 20 94
5 15 20 94
6 20 25 92
7 25 30 90

Data derived from a study on the condensation of benzaldehyde and 2-aminothiophenol. researchgate.net

Green Chemistry Principles in Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. skpharmteco.com Key strategies include the use of heterogeneous catalysts, solvent-free conditions, and effective waste management through recycling and minimization.

Heterogeneous Catalysis and Solvent-Free Conditions

A central goal of green chemistry is to replace hazardous reagents and solvents with more environmentally benign alternatives. Heterogeneous catalysts and solvent-free reaction conditions are two effective strategies for achieving this. Heterogeneous catalysts can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. nih.gov

Solvent-free, or neat, reaction conditions eliminate the need for organic solvents, which are often a major source of waste and environmental concern in the chemical industry. silicycle.comresearchgate.net For example, the transesterification of β-keto esters has been successfully carried out under solvent-free conditions using silica-supported boric acid as a recyclable heterogeneous catalyst, achieving yields of 87-95%. nih.gov This method offers a simple operational procedure and minimizes chemical waste. nih.gov Lipase-catalyzed transesterification of β-keto esters also proceeds efficiently under mild, solvent-free conditions, providing a route to optically active products. google.com

Microwave-assisted organic synthesis is another technique that often allows for solvent-free conditions, leading to shorter reaction times and high yields in the preparation of β-keto esters. researchgate.net The use of biocatalysts, such as Aureobasidium pullulans, for the asymmetric reduction of related compounds like ethyl 4-chloro-3-oxobutanoate in aqueous/ionic liquid systems further highlights the move toward greener synthetic methods. researchgate.net

Solvent Recycling and Waste Minimization Strategies

Waste prevention is the foremost principle of green chemistry. skpharmteco.com In the fine chemical and pharmaceutical industries, solvents account for a significant portion of total waste. silicycle.comresearchgate.net Therefore, effective waste management, focusing on the "3-R" rule (reduce, reuse, and recycle), is critical. silicycle.com

Solvent recycling via methods like distillation is a common and effective strategy to reduce the need for fresh solvents and minimize waste. solubilityofthings.compurkh.com Even when solvents cannot be purified to their original quality, they can often be repurposed for less demanding applications, such as cleaning. silicycle.com For processes where purification is necessary, such as preparative chromatography, combining the process with a robust solvent recycling system can significantly improve its environmental footprint and reduce its E-Factor (kg waste/kg product). skpharmteco.com

Atom Economy Considerations

Atom economy, a principle of green chemistry, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edu An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. scranton.edu In the context of synthesizing this compound, the choice of synthetic route significantly impacts the atom economy.

Table 1: Hypothetical Atom Economy Comparison for Aryl α-Keto Ester Synthesis

Synthetic MethodReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Friedel-Crafts Acylation2-chlorophenylacetyl chloride, diethyl oxalate, AlCl₃This compoundAlCl₃·H₂O, HCl, COLow
Oxidation of Aryl Alkyne1-(2-chlorophenyl)-3-butyn-2-one, ethanol, oxidizing agentThis compoundOxidizing agent wasteModerate to High (depends on oxidant)
Catalytic Carbonylation2-(2-chlorophenyl)ethyl bromide, CO, ethanol, catalystThis compoundCatalyst regeneration byproductsHigh

Note: This table is illustrative and based on general reaction types. Actual atom economy would depend on the specific reagents and conditions used.

Eco-efficient Methodologies and Bio-based Feedstocks

The use of bio-based feedstocks is a cornerstone of green chemistry, offering a renewable alternative to petroleum-based starting materials. researchgate.net While the direct synthesis of this compound from biomass is not yet established, research into the conversion of biomass-derived platform molecules into valuable chemicals is a rapidly growing field. For example, levulinic acid, which can be produced from lignocellulosic biomass, is a versatile precursor for various chemicals. researchgate.net Future research may enable the conversion of such bio-based molecules into the aromatic and butanoate moieties required for the target compound.

Stereoselective Synthetic Methodologies

The synthesis of specific stereoisomers (enantiomers) of this compound derivatives, particularly the corresponding α-hydroxy ester, is crucial for applications where chirality is a key factor. This requires the use of stereoselective synthetic methods.

Chiral Auxiliary Reagent Applications

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct a subsequent chemical transformation in a stereoselective manner. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed. wikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries used in a variety of asymmetric reactions, including aldol additions and alkylations. wikipedia.org

In the context of synthesizing a chiral derivative of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming step. For example, an Evans auxiliary could be used to direct the alkylation of a glycine enolate equivalent with 2-chlorobenzyl bromide to introduce the substituted phenyl group with high diastereoselectivity. Subsequent manipulation of the functional groups would lead to the desired chiral α-keto ester or its derivatives.

Table 2: Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryType of ReactionTypical Diastereomeric Excess (de)Reference
Evans OxazolidinonesAldol Reactions, Alkylations>95% wikipedia.org
Oppolzer's CamphorsultamDiels-Alder, Alkylations>90%General knowledge
Pseudoephedrine AmidesAlkylations>90%General knowledge

Biocatalytic Reductions for Enantioselective Product Formation

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high specificity and selectivity under mild conditions. rroij.com This approach is particularly valuable for the synthesis of chiral compounds. researchgate.net

Baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive biocatalyst that contains a variety of oxidoreductase enzymes capable of reducing carbonyl compounds to chiral alcohols. nih.govnih.gov The reduction of α-keto esters, such as this compound, using baker's yeast can produce the corresponding chiral α-hydroxy esters with high enantioselectivity. nih.gov The stereochemical outcome of the reduction is often governed by Prelog's rule, which predicts the formation of the (S)-alcohol. nih.gov

Table 3: Yeast-Mediated Reduction of Prochiral Ketones

SubstrateProductEnantiomeric Excess (ee)Reference
Ethyl Pyruvate(S)-Ethyl Lactate>95% nih.gov
Ethyl Benzoylformate(R)-Ethyl Mandelate>90% nih.gov
Ethyl 4-chloro-3-oxobutanoateEthyl (R)-4-chloro-3-hydroxybutanoate86% nih.gov

Note: The enantioselectivity of yeast reductions can be influenced by reaction conditions such as substrate concentration, temperature, and the presence of additives.

Isolated enzymes, such as lipases and oxidoreductases, offer greater control and specificity compared to whole-cell systems. units.itmdpi.com Lipases are commonly used for the kinetic resolution of racemic mixtures of alcohols or esters. nih.gov In a kinetic resolution, the enzyme selectively reacts with one enantiomer of the racemate, allowing for the separation of the unreacted enantiomer and the product. nih.govresearchgate.net

For example, a racemic mixture of ethyl 4-(2-chlorophenyl)-2-hydroxybutanoate could be resolved using a lipase such as Candida antarctica lipase B (CALB). researchgate.net The lipase would selectively acylate one of the enantiomers, producing an ester and leaving the other enantiomer unreacted. These two compounds can then be separated.

Oxidoreductases, also known as dehydrogenases, can be used for the asymmetric reduction of α-keto esters to their corresponding α-hydroxy esters with high enantiopurity. nih.gov These enzymes often require a cofactor, such as NADPH, which needs to be regenerated in situ for the reaction to be economically viable. nih.gov

Table 4: Enzymatic Methods for Chiral Synthesis

Enzyme TypeApplicationKey AdvantageReference
Lipase (e.g., CALB)Kinetic resolution of racemic alcohols/estersHigh enantioselectivity, broad substrate scope nih.govresearchgate.net
Oxidoreductase (Ketoreductase)Asymmetric reduction of ketonesHigh enantioselectivity for a specific enantiomer nih.gov
NitrilaseHydrolysis of nitriles to carboxylic acidsCan be used to produce chiral acids from prochiral nitriles nih.gov

Control of Stereogenic Centers in Multi-component Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. A significant challenge in MCRs is the control of the stereochemistry of newly formed chiral centers. For derivatives of this compound, this is particularly relevant in the synthesis of highly substituted heterocyclic scaffolds, such as piperidines, which are prevalent in many biologically active compounds.

While direct studies employing this compound in stereocontrolled MCRs are not extensively documented, analogous transformations with α-ketoesters provide a strong basis for potential synthetic strategies. Organocatalysis has emerged as a powerful tool for achieving high levels of stereocontrol in MCRs. For instance, chiral amines or phosphoric acids can catalyze the enantioselective synthesis of polysubstituted piperidines from aldehydes and nitroolefins. This approach allows for the formation of multiple contiguous stereocenters with excellent enantioselectivity.

A hypothetical MCR involving this compound could entail its reaction with an amine and a suitable third component, such as an activated olefin, under the influence of a chiral catalyst. The catalyst would orchestrate the approach of the reactants, leading to the preferential formation of one diastereomer. The precise control over the stereochemical outcome would depend on the catalyst's structure, the reaction conditions, and the nature of the substrates.

Recent research has demonstrated the diastereoselective synthesis of substituted pyrrolidines through asymmetric multi-component reactions of optically active phenyldihydrofuran, N-tosyl imino ester, and silane reagents. This process efficiently constructs up to three stereogenic centers in a single step. Although not directly involving an α-ketoester, this methodology highlights the potential of MCRs to achieve high levels of stereocontrol in the synthesis of complex heterocyclic systems.

The Ugi four-component reaction (U-4CR) is another powerful MCR that could be adapted for the stereocontrolled synthesis of derivatives from 2-oxo-aldehydes, which are structurally related to α-ketoesters. Strategies for controlling the stereochemistry in Ugi adducts often involve post-Ugi functionalization, where a stereocenter is installed and defined in a subsequent step. For instance, cinchona alkaloid-promoted electrophilic fluorination of enolizable Ugi adducts derived from 2-oxo-aldehydes can proceed with high enantioselectivity beilstein-journals.org. This suggests a potential two-step strategy for derivatives of this compound, where an initial MCR is followed by a stereoselective functionalization.

Reactant 1Reactant 2Reactant 3Catalyst/PromoterProduct TypeStereocontrol
α-KetoesterAmineActivated OlefinChiral OrganocatalystPolysubstituted PiperidineHigh Diastereoselectivity
2-Oxo-aldehydeAmineCarboxylic AcidIsocyanideUgi AdductPost-reaction stereocontrol
PhenyldihydrofuranN-tosyl imino esterSilane ReagentLewis AcidSubstituted PyrrolidineHigh Diastereoselectivity

Diastereoselective Synthesis in Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, involve two or more bond-forming transformations that occur sequentially in a single pot without the isolation of intermediates. These processes are highly efficient and can rapidly generate molecular complexity from simple starting materials. The diastereoselective synthesis of heterocyclic derivatives of this compound via cascade reactions represents a sophisticated approach to controlling multiple stereocenters.

While specific cascade reactions commencing with this compound are not prominently featured in the literature, related transformations provide valuable insights. For instance, organocatalytic domino Michael addition/aminalization (or acetalization) processes have been developed for the synthesis of polysubstituted piperidines and tetrahydropyrans from aldehydes and trisubstituted nitroolefins. These reactions can create up to four contiguous stereocenters with excellent enantioselectivity. A similar strategy could be envisioned where this compound or a derivative acts as a key building block.

A potential diastereoselective cascade annulation could involve the reaction of an allenoate with an in-situ generated isoquinoline N-oxide, leading to the formation of bridged polycyclic heterocycles with high diastereoselectivity. Such a reaction proceeds through an unprecedented non-rearomatized rearrangement, showcasing the novel transformations achievable through cascade processes researchgate.net. The application of such a strategy to a substrate derived from this compound could yield structurally unique and complex heterocyclic frameworks.

Furthermore, dearomative, diastereoselective annulation of azaarenes via ruthenium(II) reductive catalysis demonstrates the potential for creating fused N-heterocycles with excellent selectivity under mild conditions. This process involves a hydride transfer-initiated β-aminomethylation and α-arylation of the pyridyl core nih.gov. Adapting this methodology to incorporate a fragment derived from this compound could open new avenues for the synthesis of complex, stereochemically rich molecules.

The stereochemical outcome of these cascade reactions is often dictated by the catalyst and the inherent steric and electronic properties of the substrates and intermediates. The formation of thermodynamically more stable products is a common driving force for diastereoselectivity.

Reaction TypeKey ReactantsCatalyst/MediatorProductKey Features
Domino Michael/AminalizationAldehyde, Trisubstituted NitroolefinOrganocatalystPolysubstituted PiperidineFormation of four contiguous stereocenters
Cascade AnnulationAllenoate, Isoquinoline N-oxide-Bridged Polycyclic HeterocycleHigh diastereoselectivity, unexpected rearrangement
Reductive AnnulationAzaarene, Aniline derivativeRu(II) catalystFused N-heterocycleDearomative, high diastereoselectivity

Reaction Mechanisms and Kinetic Studies

Mechanistic Elucidation of Synthetic Transformations

The Biginelli reaction is a one-pot cyclocondensation reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are of significant interest in medicinal chemistry. researchgate.net This acid-catalyzed, three-component reaction typically involves an aldehyde, a β-ketoester, and urea. researchgate.net While specific studies on Ethyl 4-(2-chlorophenyl)-2-oxobutanoate in the Biginelli reaction are not extensively documented, the generally accepted mechanisms provide a framework for its expected behavior.

Three primary mechanistic pathways have been proposed for the Biginelli reaction: the iminium, enamine, and Knoevenagel-type mechanisms. The most widely accepted is the iminium mechanism . In this pathway, the reaction is initiated by the acid-catalyzed condensation of the aldehyde (in this case, an appropriate aromatic or aliphatic aldehyde) and urea to form an acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol form of the β-ketoester, this compound. Subsequent cyclization via intramolecular nucleophilic attack of the urea nitrogen onto the ketone carbonyl, followed by dehydration, affords the final DHPM product. cmu.ac.th

The reaction progress can be influenced by various factors, including the nature of the catalyst (both Brønsted and Lewis acids are effective), the solvent, and the energy input. researchgate.net The simplicity of the procedure and the possibility of varying the starting components make it a versatile method for generating diverse molecular scaffolds. researchgate.net A side product has also been reported in a Biginelli reaction involving ethyl acetoacetate, highlighting the potential for alternative reaction pathways. mdpi.com

Table 1: Proposed Intermediates in the Iminium Mechanism of the Biginelli Reaction

StepIntermediateDescription
1Acyliminium IonFormed from the condensation of an aldehyde and urea.
2Open-chain UreideResulting from the nucleophilic attack of the β-ketoester enol on the acyliminium ion.
3Cyclized IntermediateFormed by intramolecular attack of the urea nitrogen on the ketone carbonyl.
4DihydropyrimidinoneThe final product after dehydration.

This table is based on the generally accepted iminium mechanism for the Biginelli reaction.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org The β-ketoester functionality in this compound provides the necessary active methylene group for this transformation.

The mechanism commences with the deprotonation of the α-carbon of the β-ketoester by a weak base, such as an amine, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting β-hydroxy carbonyl intermediate readily undergoes dehydration, often spontaneously, to furnish the final α,β-unsaturated product. sigmaaldrich.com

A study on the Knoevenagel condensation of aromatic aldehydes with the structurally similar compound, ethyl 4-chloro-3-oxobutanoate, provides valuable insights. scielo.brresearchgate.net In this research, the reaction was catalyzed by morpholine/acetic acid in ionic liquids, yielding ethyl 2-chloroacetyl-3-arylpropenoates. The use of ionic liquids presented a greener alternative to traditional solvents like benzene or toluene. scielo.brresearchgate.net The products were obtained as a mixture of (E) and (Z) diastereomers, with the (E)-isomer generally being predominant. scielo.brresearchgate.net This suggests that the transition state leading to the (E)-isomer is energetically more favorable.

Table 2: Diastereomeric Ratios in the Knoevenagel Condensation of Ethyl 4-chloro-3-oxobutanoate with Aromatic Aldehydes

Aromatic Aldehyde(E)/(Z) Ratio
4-chlorophenyl85/15
4-methoxyphenyl70/30
2-thiofuranyl60/40
2-furanyl56/44
phenyl75/25
3,4-methylenedioxyphenyl80/20

Data extracted from a study on a structurally similar compound, ethyl 4-chloro-3-oxobutanoate. scielo.brresearchgate.net

The active methylene group in this compound can be readily deprotonated to form a nucleophilic enolate, which can participate in Michael additions. The Michael reaction involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com

In a cascade Michael/alkylation reaction, the enolate of this compound would first add to a Michael acceptor, such as an α,β-unsaturated ketone or ester. This addition generates a new, larger enolate intermediate. This transient anionic species can then be trapped by an electrophile in an intramolecular or intermolecular fashion, leading to the formation of more complex molecular architectures. The stability and reactivity of this anionic intermediate are key to the success of the cascade process. The negative charge is delocalized over the β-dicarbonyl system, which moderates its reactivity. masterorganicchemistry.com

Studies on the Michael addition of β-ketoesters to nitroolefins have demonstrated the feasibility of generating stereochemically complex products. nih.govnih.gov In some instances, the initially formed diastereomeric mixture can converge to a single, more stable diastereomer through a process of crystallization-induced diastereomer transformation, which relies on the epimerization of the acidic α-proton in the Michael adduct. nih.gov

Epoxides are three-membered cyclic ethers that are susceptible to ring-opening by nucleophiles due to their inherent ring strain. chemistrysteps.com The enolate of this compound, generated by treatment with a suitable base, can act as a carbon nucleophile and attack an epoxide ring.

The mechanism of epoxide ring-opening can proceed via two main pathways, depending on the reaction conditions:

Base-catalyzed (or nucleophilic) ring-opening: Under basic or neutral conditions, the enolate will attack one of the epoxide carbons in an SN2-like manner. youtube.comkhanacademy.org The attack generally occurs at the less sterically hindered carbon atom. youtube.comkhanacademy.org This results in the opening of the epoxide to form an alkoxide, which is subsequently protonated upon workup to yield a β-hydroxy ester derivative.

Acid-catalyzed ring-opening: In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group and activating the epoxide towards nucleophilic attack. openstax.orglibretexts.org The enol form of the β-ketoester can then act as the nucleophile. The regioselectivity of the attack depends on the substitution pattern of the epoxide. For primary and secondary carbons, the attack is at the less substituted carbon (SN2-like). For tertiary carbons, the attack occurs at the more substituted carbon due to the development of a partial positive charge, exhibiting SN1-like character. openstax.orglibretexts.org

In both cases, the nucleophilic attack occurs from the backside, leading to an anti-stereochemical relationship between the newly formed C-C bond and the hydroxyl group.

Recent advancements in photoredox catalysis have enabled the generation of radicals from β-ketoesters under mild conditions. researchgate.netresearchgate.net These radical intermediates can then participate in a variety of transformations, including cyclizations and additions.

One common approach involves the photoinduced electron transfer (PET) from a photocatalyst to the β-ketoester. This can lead to the formation of an α-carbonyl radical. researchgate.net Alternatively, photoinduced decarboxylation of α-(ω-carboxyalkyl) β-ketoesters can generate radical species that undergo ring expansion or cyclization reactions. acs.orgnih.gov

For this compound, it is conceivable that under visible-light irradiation in the presence of a suitable photocatalyst, a transient α-carbonyl radical could be generated. This radical could then engage in intramolecular cyclization if a suitable radical acceptor is present within the molecule, or it could participate in intermolecular addition reactions. The specific pathway would be highly dependent on the reaction conditions and the other reactants present.

Transition State Analysis

A thorough understanding of a reaction mechanism often involves the analysis of the transition state, the highest energy point along the reaction coordinate. Computational chemistry provides powerful tools for modeling transition states and elucidating the factors that control reaction rates and selectivity.

For the reactions involving this compound, transition state analysis could provide valuable insights into:

Diastereoselectivity in the Knoevenagel condensation: By calculating the energies of the transition states leading to the (E) and (Z) isomers, the observed preference for the (E)-isomer could be rationalized.

Regioselectivity in epoxide ring-opening: Modeling the transition states for nucleophilic attack at the different carbon atoms of an unsymmetrical epoxide could predict and explain the observed regiochemical outcome under both acidic and basic conditions.

Stereoselectivity in cascade reactions: The stereochemical outcome of cascade Michael/alkylation reactions is determined by the relative energies of the transition states of the stereodetermining step.

Currently, there is a lack of specific experimental or computational studies on the transition state analysis of reactions involving this compound in the publicly available scientific literature. Such studies would be a valuable contribution to understanding the reactivity of this compound.

Influence of Catalysts and Reaction Conditions on Reaction Pathway

The synthesis and subsequent reactions of α-ketoesters like this compound are highly sensitive to the chosen catalysts and ambient conditions, which dictate reaction efficiency, selectivity, and the formation of specific products. While direct catalytic studies on this compound are not extensively detailed in publicly accessible literature, valuable insights can be drawn from reactions involving structurally similar compounds, such as other aryl-substituted oxobutanoates and related ketoesters.

One common synthetic route to analogous compounds like ethyl 2-oxo-4-phenylbutyrate involves a Grignard reaction. google.com In this pathway, a 2-phenylethyl magnesium halide is reacted with diethyl oxalate. The conditions for such reactions are critical; for instance, the Grignard reaction may be performed at temperatures between 30-60°C, while the subsequent addition reaction is often conducted at much lower temperatures, ranging from -30 to 50°C. google.com The choice of solvent is also crucial, with ethers like methyl tert-butyl ether often employed. google.com

Catalysts play a pivotal role in the transformations of these molecules. For example, the enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate can be achieved using heterogeneous catalysts like Pt/Al₂O₃ modified with cinchona alkaloids or homogeneous Rh-diphosphine complexes. sigmaaldrich.comresearchgate.net These catalytic systems are designed to produce specific chiral alcohols, which are valuable precursors in pharmaceutical synthesis. chemicalbook.com Biocatalysis offers another avenue, with reductases from microorganisms such as Saccharomyces cerevisiae used for the asymmetric reduction of the keto group. sigmaaldrich.comchemicalbook.com The use of ionic liquids can reportedly influence the performance of such biocatalytic reductions. sigmaaldrich.com

In multicomponent reactions like the Biginelli reaction, which involves ethyl acetoacetate (a related β-ketoester), various catalysts are employed to drive the synthesis of complex heterocyclic molecules. These catalysts can range from simple acids to more complex organometallic compounds, and the reactions can be performed under solvent-free conditions or in various solvents, significantly affecting the product yield and reaction time.

The table below summarizes the influence of various catalysts and conditions on reactions involving related ketoesters, illustrating the principles that would apply to this compound.

Reaction TypeSubstrateCatalyst/ConditionsOutcome
Grignard ReactionDiethyl oxalate & 2-phenylethyl magnesium bromideSolvent: Methyl tert-butyl ether; Temp: 30-60°CSynthesis of ethyl 2-oxo-4-phenylbutyrate google.com
Enantioselective HydrogenationEthyl 2,4-dioxo-4-phenylbutyrate5% Pt/Al₂O₃, Cinchona alkaloid, Toluene, 60 bar H₂Preparation of enantiomerically pure α-hydroxy esters researchgate.net
Asymmetric ReductionEthyl 2-oxo-4-phenylbutyrateSaccharomyces cerevisiae (yeast)Bioreduction to ethyl (R)-2-hydroxy-4-phenylbutanoate sigmaaldrich.comchemicalbook.com
CondensationEthyl acetoacetate & 4-Chloro-2'-bromoacetophenoneNot specifiedSynthesis of Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate chemicalbook.com

Tautomeric Equilibria (Keto-Hydrazo Tautomerism in related compounds)

While this compound itself primarily exhibits keto-enol tautomerism, its derivatives, particularly those formed by reaction with arylhydrazines, display a more complex equilibrium known as keto-hydrazo and azo-enol tautomerism. These reaction products, ethyl 2-(2-arylhydrazono)-3-oxobutanoates, are of significant interest.

Spectroscopic and crystallographic studies on compounds like ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate have confirmed that they exist predominantly in the keto-hydrazo tautomeric form in the solid state. nih.gov This form is stabilized by an intramolecular hydrogen bond between the hydrazone N-H group and an oxygen atom of the ester or keto group, forming a stable six-membered ring motif. nih.gov

In solution, these compounds can exist as a mixture of tautomers and geometric isomers (E/Z). The equilibrium between these forms is influenced by several factors, including the electronic nature of substituents on the aryl ring and the polarity of the solvent. For instance, studies on N-(3-ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[b]thien-2-yl)-2-arylhydrazono-3-oxobutanamide derivatives show they can theoretically exist in keto-hydrazone, hydroxy-azo, and CH-azo forms. semanticscholar.org However, spectroscopic data indicated that the keto-hydrazone form is the predominant tautomer in these cases. semanticscholar.org

Research on fluorinated 2-arylhydrazono-3-oxo esters has shown that in various solvents (acetone-d₆, DMSO-d₆, and CDCl₃), these compounds typically exist as Z isomers, stabilized by an intramolecular hydrogen bond with the ester fragment. researchgate.net Non-fluorinated analogs, however, can exist as a mixture of Z and E isomers, with the predominant form sometimes being the E isomer, where the hydrogen bond forms with the acetyl carbonyl group instead. researchgate.net The position of the equilibrium is a delicate balance of steric and electronic effects.

The table below presents data on the possible tautomeric and isomeric forms of related arylhydrazone derivatives of β-ketoesters.

Compound ClassPredominant Form (Solid State)Forms in SolutionInfluencing Factors
Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoateKeto-hydrazo nih.govN/AIntramolecular H-bonding nih.gov
Fluorinated 2-arylhydrazono-3-oxo estersZ isomer (keto-hydrazo) researchgate.netZ and E isomers (keto-hydrazo) researchgate.netSolvent, intramolecular H-bonding researchgate.net
Ethyl 2-(4-methylphenyl)hydrazono-3-oxobutanoateE isomer (keto-hydrazo) researchgate.netMixture of Z and E isomers researchgate.netSolvent, intramolecular H-bonding researchgate.net
N-substituted 2-arylhydrazono-3-oxobutanamidesKeto-hydrazone semanticscholar.orgKeto-hydrazone, Hydroxy-azo, CH-azo semanticscholar.orgSubstituents on aryl ring semanticscholar.org

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to the structural confirmation and detailed characterization of this compound. Each technique provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy would be used to determine the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would confirm the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. Expected signals would include a triplet and a quartet for the ethyl ester group, two methylene triplets for the butanoate chain, and a complex multiplet pattern in the aromatic region for the 2-chlorophenyl group.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the ethyl group carbons, the methylene carbons, the two carbonyl carbons (ketone and ester), and the six carbons of the substituted aromatic ring.

Table 1: Hypothetical ¹H and ¹³C NMR Data (Note: This table is a representation of expected data and is not based on experimental results.)

¹H NMR
Chemical Shift (δ) ppm Multiplicity Assignment
~7.2-7.5 m Ar-H
~4.2 q -OCH₂CH₃
~3.2 t -C(=O)CH₂-
~3.0 t Ar-CH₂-

¹³C NMR

Chemical Shift (δ) ppm Assignment
~195 Ketone C=O
~161 Ester C=O
~127-135 Ar-C
~62 -OCH₂CH₃
~40 -C(=O)CH₂-
~30 Ar-CH₂-

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Key absorptions would be expected for the ester and ketone carbonyl groups, C-O stretching of the ester, aromatic C=C stretching, and C-Cl stretching.

Raman and Fourier-Transform Raman (FT-Raman) Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying vibrations of non-polar bonds. Expected signals would correspond to the aromatic ring and C-C backbone vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the chlorophenyl ring and carbonyl groups would likely result in characteristic π → π* and n → π* transitions.

Mass Spectrometry (MS, HRMS, ESI-MS, FT-ICR MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₂H₁₃ClO₃. Analysis of the fragmentation pattern would help to further confirm the structure.

X-ray Diffraction (XRD) Analysis

For a crystalline sample, single-crystal X-ray diffraction would provide unambiguous proof of structure by determining the precise arrangement of atoms in three-dimensional space. This analysis would yield data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing

Single Crystal X-ray Diffraction (SCXRD) is a powerful technique that provides unambiguous information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. mdpi.com This method also reveals how molecules arrange themselves in the crystal lattice, a phenomenon known as crystal packing.

While specific crystallographic data for this compound is not publicly available, analysis of closely related compounds illustrates the type of data obtained from an SCXRD experiment. For example, the crystal structure of a similar compound, Ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, has been determined. nih.govresearchgate.net In this related structure, the dihedral angle between the chlorobenzene ring and the rest of the molecule was found to be 54.10 (5)°. nih.govresearchgate.net Such data is crucial for understanding the molecule's conformation. In the crystal, molecules of this analog are connected by weak C—H···O interactions, forming a layered supramolecular structure. nih.govresearchgate.net

A typical set of crystallographic data obtained from an SCXRD analysis is presented in the table below, using data from a related chlorophenyl-containing butanoate derivative as an illustrative example. nih.gov

ParameterValue
Chemical FormulaC12H13ClN2O3
Molecular Weight268.69
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)4.0259 (1)
b (Å)17.0892 (4)
c (Å)18.4934 (5)
β (°)96.802 (1)
Volume (ų)1263.38 (6)
Z (molecules/unit cell)4
Temperature (K)100

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.gov By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the forces that govern crystal packing.

For a molecule like this compound, this analysis would identify and break down the contributions of different non-covalent interactions, such as hydrogen bonds and van der Waals forces. The results are often displayed as a 2D "fingerprint plot," which summarizes the intermolecular contacts.

Interaction TypeContribution (%)
H···H39.2%
C···H/H···C25.2%
Cl···H/H···Cl11.4%
O···H/H···O8.0%

Void Analysis in Crystal Structures

Following the determination of a crystal structure by SCXRD, void analysis can be performed to calculate the amount and location of empty space within the crystal lattice. These voids can influence the material's physical properties, such as its density and its ability to accommodate guest molecules like solvents. This analysis is crucial for understanding the stability of the crystal structure and for identifying potential channels or cavities within the material. For this compound, this analysis would quantify the solvent-accessible volume and provide insights into the efficiency of its molecular packing.

Chromatographic Methods for Purity and Mixture Analysis

Chromatography is a cornerstone of chemical analysis, providing robust methods for separating, identifying, and quantifying the components of a mixture. For this compound, techniques like HPLC and GC-MS are vital for determining purity, identifying synthesis byproducts, and analyzing complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile or thermally sensitive compounds. For a compound like this compound, a reverse-phase HPLC method would typically be employed. In this setup, the compound is passed through a column with a nonpolar stationary phase, using a polar mobile phase. An analogous compound, Ethyl 4-chloro-3-oxobutanoate, can be analyzed using a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric or formic acid. sielc.com This method allows for the separation of the main compound from impurities with different polarities, with detection commonly achieved using an ultraviolet (UV) detector.

Representative HPLC Parameters
ParameterCondition
ColumnC18 Reverse-Phase (e.g., Newcrom R1)
Mobile PhaseAcetonitrile and Water with Phosphoric Acid
DetectionUV-Vis Spectrophotometer
ApplicationPurity assessment, impurity profiling

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. ajol.info This technique is highly effective for analyzing volatile compounds and is used to identify unknown substances, quantify known ones, and assess sample purity. ajol.info For this compound, GC-MS analysis would involve injecting the sample into the instrument, where it is vaporized and separated on a capillary column. As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification of the parent compound and any volatile impurities. mdpi.com

Typical GC-MS Parameters
ParameterCondition
ColumnCapillary column (e.g., HP-5MS)
Carrier GasHelium or Nitrogen
Ionization ModeElectron Ionization (EI) at 70 eV
DetectorQuadrupole Mass Spectrometer
ApplicationIdentification of volatile impurities and byproducts

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC) is a subset of size-exclusion chromatography used primarily to determine the molecular weight distribution of polymers and macromolecules. wikipedia.orgwarwick.ac.uk The separation is based on the hydrodynamic volume of the molecules, with larger molecules eluting faster than smaller ones. wikipedia.org For a small molecule such as this compound, GPC is not a standard technique for purity analysis. However, it could be employed in specific research contexts to detect or separate any high-molecular-weight impurities, such as oligomers or polymers, that may have formed during synthesis or storage.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the molecular structure, stability, and reactivity of a compound at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov For Ethyl 4-(2-chlorophenyl)-2-oxobutanoate, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT elucidates the electronic structure, detailing the distribution of electron density and the energies of molecular orbitals. nih.gov

Basis Set Selection and Level of Theory (e.g., B3LYP/6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the chosen level of theory, which includes the functional and the basis set. A commonly used and well-validated combination for organic molecules is the B3LYP hybrid functional with a Pople-style basis set like 6-311++G(d,p). doaj.orgut.ac.iracs.org The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional effectively incorporates electron correlation. The 6-311++G(d,p) basis set is a flexible, split-valence set that includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to allow for non-spherical electron distribution, which is essential for an accurate description of molecular geometry and properties. doaj.orgut.ac.ir

Frequency Calculations for Thermodynamic Corrections and Stationary Point Characterization

Subsequent to geometry optimization, frequency calculations are typically performed. These calculations serve two primary purposes. First, they confirm that the optimized structure is a true energy minimum (a stable molecule) by ensuring there are no imaginary frequencies. A structure with one imaginary frequency corresponds to a transition state. Second, frequency calculations are used to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are important for predicting reaction outcomes and stabilities.

Electronic Properties and Reactivity Prediction

Computational methods are powerful tools for predicting the electronic behavior and chemical reactivity of molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. Current time information in Edmonton, CA. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. orientjchem.org The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, intramolecular interactions, and bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. NBO analysis for this compound would quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. These interactions, known as hyperconjugation, are crucial for stabilizing the molecule. The analysis provides insights into donor-acceptor interactions and their stabilization energies, offering a detailed picture of the intramolecular charge transfer that influences the molecule's structure and reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic/Nucleophilic Regions

A Molecular Electrostatic Potential (MEP) surface analysis would be instrumental in identifying the regions of this compound that are susceptible to electrophilic and nucleophilic attack. This analysis maps the electrostatic potential onto the electron density surface of the molecule. Typically, regions of negative potential, often color-coded in red and orange, indicate electron-rich areas that are prone to electrophilic attack. Conversely, regions of positive potential, usually depicted in blue, signify electron-deficient areas that are susceptible to nucleophilic attack. For this molecule, one would anticipate negative potentials around the oxygen atoms of the ester and ketone groups, as well as the chlorine atom, highlighting them as potential sites for electrophilic interaction. Positive potentials would likely be observed around the hydrogen atoms.

Chemical Hardness and Softness Calculations

Chemical hardness (η) and softness (S) are concepts derived from DFT that help to quantify the resistance of a molecule to changes in its electron distribution. These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO energy gap generally corresponds to a hard molecule, which is less reactive, while a small gap indicates a soft molecule with higher reactivity. Calculations for this compound would provide insights into its kinetic stability and reactivity profile.

Spectroscopic Property Simulation

Computational methods can simulate the vibrational spectra (FT-IR and FT-Raman) of a molecule with a high degree of accuracy. These simulations predict the frequencies and intensities of the vibrational modes of the molecule. For this compound, a simulated spectrum would show characteristic peaks corresponding to the stretching and bending vibrations of its functional groups. For instance, prominent peaks would be expected for the C=O stretching of the ketone and ester groups, C-O stretching of the ester, and vibrations associated with the chlorinated aromatic ring.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. This simulation would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n → π* or π → π*). For this compound, TD-DFT calculations would likely predict absorptions in the ultraviolet region, arising from electronic transitions within the aromatic ring and the carbonyl groups.

Stereochemical Prediction and Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A computational conformational analysis of this compound would identify the most stable conformers (i.e., those with the lowest energy) and the energy barriers between them. This is crucial for understanding the molecule's three-dimensional structure and how its shape influences its properties and interactions.

Steric Effects on Stereoselectivity

While specific computational studies on the steric effects influencing the stereoselectivity of reactions involving this compound are not extensively documented in publicly available literature, general principles of organic chemistry allow for well-founded postulations. The presence of the 2-chlorophenyl group is expected to exert significant steric hindrance, thereby playing a crucial role in directing the stereochemical outcome of its reactions.

In asymmetric synthesis, the bulky ortho-substituted chlorophenyl ring can effectively shield one face of the molecule. This facial bias can lead to high diastereoselectivity or enantioselectivity in reactions such as nucleophilic additions to the ketone carbonyl groups or Michael additions. nih.gov The steric demand of the 2-chlorophenyl substituent can influence the approach of reagents, favoring pathways that minimize steric repulsion. nih.gov

Computational modeling, such as Density Functional Theory (DFT), can be employed to quantify these steric effects. By calculating the transition state energies for different reaction pathways, it is possible to predict the most likely stereoisomer to be formed. mdpi.com Such studies on analogous β-keto esters have demonstrated that the size and position of substituents on the aromatic ring are critical in determining the stereochemical course of a reaction. psu.edu For instance, in reactions involving chiral catalysts, the interaction between the catalyst and the sterically demanding 2-chlorophenyl group would be a key determinant of the observed stereoselectivity.

Conformational Analysis (e.g., Z-conformation around C=C bonds)

While the core structure of this compound does not inherently contain a C=C double bond that would exhibit Z/E isomerism, its enol tautomer would. The keto-enol tautomerism is a fundamental process for β-keto esters. The enol form possesses a C=C bond, and its conformation (Z or E) would be influenced by intramolecular hydrogen bonding and steric interactions.

Computational methods are invaluable for mapping the potential energy surface of the molecule and identifying the most stable conformers. unife.it Such analyses would involve rotating the key dihedral angles and calculating the corresponding energies to identify local and global minima. These studies would likely reveal that the lowest energy conformations are those that minimize the steric clash between the bulky 2-chlorophenyl group and the ethyl ester moiety.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Organic molecules with extended π-conjugation and significant charge-transfer character often exhibit large NLO responses. While there are no specific experimental or computational studies on the NLO properties of this compound, its molecular structure allows for some theoretical considerations.

The presence of the chlorophenyl ring and the carbonyl groups provides a framework for intramolecular charge transfer, which is a key requirement for second-order NLO activity. nih.gov The substitution pattern on the phenyl ring can significantly influence the NLO properties. Computational studies on other organic molecules have shown that the nature and position of electron-donating and electron-withdrawing groups can be tuned to optimize the NLO response. mdpi.comnih.gov

Quantum chemical calculations, particularly time-dependent density functional theory (TD-DFT), are a standard tool for predicting the NLO properties of molecules. nih.gov These calculations can determine the static and dynamic hyperpolarizabilities, which are measures of the NLO response. For this compound, such calculations could provide valuable insights into its potential as an NLO material. The results would depend on the extent of electron delocalization and the magnitude of the change in dipole moment upon electronic excitation. While experimental validation would be necessary, computational screening can efficiently identify promising candidates for further investigation in the field of non-linear optics. researchgate.net

Future Research Directions and Perspectives

Development of Novel and More Efficient Synthetic Routes

The development of efficient and sustainable methods for the synthesis of α-keto esters is an ongoing endeavor in organic chemistry. mdpi.comscilit.com Traditional methods for synthesizing α-keto acids and their esters include Friedel-Crafts acylation, Grignard reagent-based approaches, and various oxidation reactions. mdpi.com More contemporary strategies focus on greener and more atom-economical processes.

Future research could focus on adapting and optimizing these modern synthetic strategies for the specific production of Ethyl 4-(2-chlorophenyl)-2-oxobutanoate. Potential avenues for exploration include:

Direct Oxidation Methods: Investigating the catalytic oxidation of corresponding α-hydroxy esters. mdpi.com This approach aligns with green chemistry principles by often utilizing milder conditions and more environmentally benign oxidants.

Cross-Coupling Reactions: Exploring palladium-catalyzed reactions, which have shown versatility in the synthesis of related β-keto esters and could potentially be adapted for α-keto ester synthesis. nih.gov

Alternative Starting Materials: Developing synthetic pathways from readily available and cost-effective precursors. For instance, methods starting from substituted acetophenones or alkynes have been reported for the synthesis of α-ketoesters. organic-chemistry.org The synthesis of various ethyl 2,4-dioxo-4-arylbutanoate derivatives has been achieved through the reaction of diethyl oxalate and appropriately substituted acetophenones. ut.ac.ir

A key challenge will be to control regioselectivity and minimize side reactions, particularly given the presence of the chloro-substituent on the phenyl ring.

Advancements in Asymmetric Synthesis of Chiral Derivatives

The introduction of chirality into molecules is of paramount importance, particularly in the fields of medicinal chemistry and materials science. The development of asymmetric syntheses for chiral derivatives of this compound would significantly enhance its value as a synthetic building block.

Future research in this area could pursue several promising directions:

Chiral Catalysis: Employing chiral catalysts, such as quinine derivatives, for asymmetric biomimetic transamination of the α-keto ester to produce chiral α-amino esters. acs.org The use of chiral scandium(III) N,N′-dioxide Lewis acid catalysts has been shown to be effective in the asymmetric homologation of ketones with α-diazo esters to produce optically active β-keto esters. organic-chemistry.org

Enantioselective Reactions: Investigating enantioselective additions to the carbonyl group. For example, the enantioselective nitroaldol (Henry) reaction of α-ketoesters catalyzed by Cinchona alkaloids has been demonstrated as a viable method for creating stereocenters. nih.gov

Enzyme-Catalyzed Reactions: Exploring the use of enzymes as biocatalysts for the stereoselective reduction of the keto group or other transformations.

The successful development of such asymmetric methodologies would provide access to a range of enantioenriched compounds with potential biological activity or utility in the synthesis of complex chiral molecules.

Integration of Advanced Computational Methodologies for Prediction and Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new synthetic routes and molecules.

For this compound, future research could leverage computational methodologies in several ways:

Reaction Mechanism Studies: Employing Density Functional Theory (DFT) and other computational methods to investigate the mechanisms of potential synthetic reactions. organic-chemistry.orgrsc.org This can help in optimizing reaction conditions and predicting the feasibility of novel synthetic pathways. Computational studies have been used to understand the enantioselective Pd-catalyzed α-arylation of ketones, which is a related transformation. acs.org

Property Prediction: Calculating key physicochemical and electronic properties of the molecule to guide its potential applications.

Catalyst Design: Using computational modeling to design more efficient and selective chiral catalysts for its asymmetric synthesis.

Spectroscopic Analysis: Aiding in the interpretation of experimental spectroscopic data for the characterization of the compound and its derivatives.

The synergy between experimental and computational approaches will be crucial in accelerating the exploration of the chemistry of this compound.

Expansion of Applications in Diverse Chemical Syntheses

α-Keto esters are recognized as highly versatile intermediates in organic synthesis due to the presence of multiple reactive sites. mdpi.comnih.gov They can participate in a wide array of chemical transformations, making them valuable building blocks for the construction of more complex molecules.

Future research should aim to explore the synthetic utility of this compound as a synthon. Potential areas of investigation include:

Cycloaddition Reactions: Utilizing the compound in [2+n] annulation reactions to construct various heterocyclic frameworks. nih.gov

Nucleophilic Additions: Investigating the addition of various nucleophiles to the carbonyl groups to create a diverse range of functionalized products.

Multicomponent Reactions: Employing the molecule in one-pot multicomponent reactions to efficiently generate molecular complexity.

Synthesis of Bioactive Molecules: Using this compound as a starting material for the synthesis of novel compounds with potential pharmaceutical or agrochemical applications. The α-keto ester moiety is a substructure found in many biologically important molecules. researchgate.net

By systematically exploring its reactivity, the full potential of this compound as a versatile tool in the synthetic chemist's arsenal can be unlocked.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(2-chlorophenyl)-2-oxobutanoate, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, analogous derivatives like ethyl 3-(4-bromophenyl)-2-oxobutanoate were prepared using a base-mediated Knoevenagel condensation followed by hydrolysis and decarboxylation ( ). Optimization involves adjusting solvent polarity (e.g., using DMF or ethanol), temperature (room temperature vs. reflux), and stoichiometric ratios of reagents. Column chromatography (e.g., silica gel with 2.5% ethyl acetate/hexanes) is commonly used for purification (). Yield improvements may require iterative testing of catalysts (e.g., potassium carbonate) and reaction times.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify the aromatic protons (δ 7.2–7.6 ppm for 2-chlorophenyl) and ester/ketone functionalities (δ 1.2–1.4 ppm for ethyl group, δ 2.5–3.0 ppm for ketone) ( ).
  • Mass Spectrometry (HRMS-ESI) : Exact mass analysis (e.g., [M + Na]⁺) confirms molecular formula (e.g., C₁₄H₁₇ClO₃ requires m/z 291.0764; observed 291.0756 in analogs) ( ).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX or ORTEP-3) resolves bond lengths and angles, particularly the planarity of the ketone and ester groups ( ).

Q. What are the key functional groups in this compound, and how do they influence reactivity?

  • Methodology : The 2-chlorophenyl group introduces steric hindrance and electron-withdrawing effects, directing electrophilic substitution to the para position. The ketone (2-oxo) and ester (ethyl) groups participate in nucleophilic additions (e.g., Grignard reactions) and hydrolysis (acid/base-catalyzed). For example, the ketone can be reduced to a secondary alcohol using NaBH₄, while the ester undergoes saponification to a carboxylic acid ( ).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software is recommended for analysis?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL or SHELXS ( ) provides precise bond parameters. For example, the dihedral angle between the 2-chlorophenyl ring and the ketone group can indicate conjugation effects. Hydrogen bonding patterns (e.g., C=O⋯H interactions) are analyzed using graph-set notation ( ). Software like ORTEP-3 (with GUI) visualizes thermal ellipsoids and packing diagrams ( ). Refinement protocols (e.g., anisotropic displacement parameters) are critical for high-resolution data ().

Q. What contradictions exist in reported biological activities of structurally similar oxobutanoate derivatives, and how can they be reconciled?

  • Methodology : For analogs like ethyl 2-[(4-hydroxycoumarin)methyl]-3-oxobutanoate ( ), cytotoxic activity varies due to substituent positioning (e.g., nitro vs. methoxy groups). Contradictions arise from assay conditions (e.g., cell line specificity, concentration ranges). Researchers should:

  • Compare IC₅₀ values across standardized assays (e.g., MTT for cytotoxicity).
  • Perform SAR studies to isolate electronic (Hammett σ) or steric (Taft ES) effects ().
  • Validate mechanisms via enzyme inhibition assays (e.g., COX or Kynurenine-3-hydroxylase) ().

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute Fukui indices for electrophilic/nucleophilic sites.
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., ketone carbonyl) prone to nucleophilic attack.
  • Docking Studies : For biological activity predictions, dock the compound into enzyme active sites (e.g., COX-2) using AutoDock Vina ( ).

Q. What challenges arise in analyzing hydrogen bonding networks in crystals of this compound, and how are they addressed?

  • Methodology : Crystallographic disorder (common in flexible esters) complicates hydrogen bond assignment. Strategies include:

  • High-resolution data collection (≤ 0.8 Å) to resolve overlapping electron density.
  • Using SHELXL’s PART instruction to model disorder ( ).
  • Graph-set analysis (e.g., R₂²(8) motifs) to classify intermolecular interactions ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.